3-(Bromomethyl)-3-ethyloxetane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRHGMRCVIZIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2951-87-3 | |
| Record name | 3-(bromomethyl)-3-ethyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Oxetane Heterocycles in Synthetic Chemistry and Polymerization
Oxetanes are four-membered cyclic ethers that represent a fascinating class of heterocycles in synthetic chemistry. acs.orgresearchgate.net Their significance is largely defined by the inherent ring strain of the four-membered ring, which is approximately 107 kJ/mol. google.comwikipedia.org This considerable strain, only slightly less than that of three-membered epoxides (114 kJ/mol), renders them susceptible to ring-opening reactions, a characteristic that is pivotal for polymerization. google.com
The primary mechanism for the polymerization of oxetanes is cationic ring-opening polymerization (CROP). google.comwikipedia.orgrsc.org This process is typically initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride etherate) or superacids. wikipedia.orgrsc.orgrsc.org The polymerization proceeds via a tertiary oxonium ion as the propagating center. wikipedia.org A key feature of oxetane (B1205548) polymerization is its "living" character under certain conditions, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Compared to their epoxide counterparts, oxetanes exhibit higher basicity (pKa ≈ 2.0 for oxetane vs. pKa ≈ 3.7 for epoxides). google.comresearchgate.net This higher basicity can lead to a lower activation energy in the propagation step, facilitating the polymerization reaction. researchgate.net The polymerization of oxetanes results in the formation of polyethers, a class of polymers known for their chemical stability and diverse applications. wikipedia.org
Significance of 3 Substituted Oxetanes As Reactive Monomers
The true versatility of oxetanes in polymer science is unlocked through substitution on the ring. The 3-position of the oxetane (B1205548) ring is particularly strategic for introducing functionality. rsc.orgresearchgate.net Unlike substitution at the 2-position, which can lead to irregular head-to-tail or head-to-head chain connections, substitution at the 3-position does not interfere with the symmetry of the ring-opening process, ensuring a regular polymer backbone. wikipedia.org
Placing substituents at the 3-position allows for the creation of "functional monomers." These monomers carry chemical groups that are preserved during the polymerization process and remain as pendant side chains on the final polymer. nih.govresearchgate.net This approach is a powerful tool for designing polymers with tailored properties. The nature of the substituent can influence the polymer's physical characteristics, such as its glass transition temperature (Tg), solubility, and mechanical properties. nih.gov
More importantly, these pendant groups can be "chemoselective handles"—reactive sites that are inert during the cationic polymerization but available for subsequent chemical reactions. nih.govutexas.edu This strategy, known as post-polymerization modification, enables the synthesis of a vast array of functional polymers from a single, common precursor polymer. nih.govutexas.edursc.org By choosing the appropriate 3-substituent, chemists can introduce groups like azides, alkynes, or, in the case of the subject of this article, a reactive alkyl halide.
Research Landscape and Potential of 3 Bromomethyl 3 Ethyloxetane
Precursor Synthesis and Halogenation Pathways
The primary route to this compound typically begins with the synthesis of a hydroxyl-containing precursor, 3-ethyl-3-oxetanemethanol, which is then subjected to halogenation.
Derivatization from Polyols and Related Alcohols
The key precursor, 3-ethyl-3-hydroxymethyloxetane (also known as 3-ethyl-3-oxetanemethanol), is commonly synthesized from trimethylolpropane (B17298). One established method involves the reaction of trimethylolpropane with diethyl carbonate in the presence of a potassium hydroxide (B78521) catalyst. chemicalbook.commdpi.com This process proceeds through a transesterification reaction to form an intermediate six-membered ring lactone, which upon heating, decarboxylates to yield the desired 3-ethyl-3-hydroxymethyloxetane. mdpi.com
Another approach involves the chlorination of molten trimethylolpropane using hydrogen chloride gas to produce a mixture of monochlorinated and dichlorinated intermediates. The dichlorinated intermediate can then be cyclized to form 3-chloromethyl-3-ethyloxetane. google.com While this yields the chloro-analogue, it highlights the use of polyols as a starting point for substituted oxetanes.
Halogen Exchange Reactions for Bromomethyl Functionality
Once the precursor 3-ethyl-3-hydroxymethyloxetane is obtained, the hydroxyl group is converted to a bromomethyl group. This is a crucial step to introduce the reactive functionality for subsequent polymerization or modification. Standard brominating agents can be employed for this transformation. For the analogous compound, 3-(bromomethyl)-3-methyloxetane, methods involving bromination of the corresponding hydroxymethyl precursor have been described. researchgate.net This suggests that similar conditions would be applicable for the ethyl-substituted analogue. The reaction of the hydroxyl group with a suitable bromine source, such as a hydrobromic acid or phosphorus tribromide, would facilitate the conversion to the desired this compound.
Ring-Closure Reactions for Oxetane Formation
The formation of the oxetane ring is a critical step in the synthesis. As mentioned earlier, the synthesis of 3-ethyl-3-hydroxymethyloxetane from trimethylolpropane and diethyl carbonate inherently involves a ring-closure step through decarboxylation of a cyclic carbonate intermediate. mdpi.com
An alternative strategy for forming the oxetane ring is through an intramolecular Williamson ether synthesis. This approach is widely used for the synthesis of various oxetanes. acs.org For instance, the synthesis of oxetane-containing natural products has been achieved by the tosylation of a primary alcohol followed by intramolecular cyclization using a base like potassium tert-butoxide (KOtBu). acs.org In the context of this compound, a diol precursor could be selectively monobrominated and then subjected to basic conditions to induce ring closure to the oxetane.
A patent describes a process for preparing 3-chloromethyl-3-ethyloxetane where a dichlorinated intermediate is cyclized in the presence of a catalyst, such as tetrabutylammonium (B224687) bromide or a crown ether, and an alkali. google.com This demonstrates a ring-closure approach following a halogenation step.
Optimization of Synthetic Routes for Yield and Selectivity
Optimizing the synthesis of this compound is crucial for industrial viability, focusing on maximizing yield and minimizing side products.
For the synthesis of the precursor 3-ethyl-3-hydroxymethyloxetane, the reaction conditions, such as temperature and catalyst concentration, are key parameters. The reaction of trimethylolpropane with diethyl carbonate is typically performed at elevated temperatures, with the distillation of the product being a critical step for purification and shifting the equilibrium. chemicalbook.commdpi.com
For the bromination step, the choice of brominating agent and reaction conditions will impact the selectivity and yield. Milder reagents may be necessary to avoid unwanted side reactions. The use of phase-transfer catalysts, like tetrabutylammonium bromide, has been shown to be effective in related etherification and halogenation reactions, potentially improving reaction rates and yields. mdpi.comresearchgate.net
Purification Techniques for Monomeric this compound
High purity of the monomeric this compound is essential for controlled polymerization. The primary method for purifying the final product and its precursors is vacuum distillation. chemicalbook.commdpi.com
For the precursor 3-ethyl-3-hydroxymethyloxetane, after the initial reaction and removal of solvents, vacuum distillation is employed to collect the desired fraction at a specific boiling point and pressure (e.g., 130-135 °C at 21.3 kPa or 96 °C at 4 mmHg). chemicalbook.commdpi.com
Following the bromination reaction, the crude product mixture would typically undergo a workup procedure to remove any remaining reagents and byproducts. This may involve washing with aqueous solutions to remove acidic or basic impurities. The organic phase is then dried, and the final product is isolated and purified by vacuum distillation.
The table below summarizes key properties of the precursor, 3-ethyl-3-oxetanemethanol.
| Property | Value | Reference |
| Boiling Point | 96 °C / 4 mmHg | chemicalbook.comchemdad.com |
| Density | 1.019 g/mL at 25 °C | chemicalbook.comchemdad.com |
| Refractive Index | n20/D 1.453 | chemicalbook.comchemdad.com |
| Water Solubility | Miscible | chemicalbook.comchemdad.com |
Cationic Ring-Opening Polymerization (CROP) of Oxetanes
The polymerization of oxetane and its derivatives is predominantly achieved through a cationic ring-opening mechanism, driven by the relief of ring strain inherent in the four-membered ether ring. wikipedia.orgmdpi.com For unsubstituted oxetane, this ring strain is approximately 107 kJ/mol, significantly higher than that of non-polymerizable six-membered cyclic ethers like tetrahydropyran. wikipedia.org
Initiation Systems and Active Species Generation (e.g., Onium Salts, Lewis Acids)
The initiation of CROP involves the generation of a cationic species that can attack the oxygen atom of the oxetane monomer. This creates a tertiary oxonium ion, which serves as the active center for propagation. wikipedia.org Various systems can be employed to initiate this process.
Onium Salts: These are a prominent class of photoinitiators, particularly useful in applications like coatings and 3D printing. tuwien.attuwien.at Diaryliodonium, triarylsulfonium, bismuthonium, and pyrylium (B1242799) salts, typically featuring a non-nucleophilic counter-ion like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻), are widely used. wikipedia.orgtuwien.at Upon photolysis (direct or sensitized), these salts generate a Brønsted acid or a carbocation, which then initiates polymerization. acs.orgnih.gov The process can also be initiated by electron beams or in redox systems. researchgate.netresearchgate.net For instance, NIR-sensitized systems using heptamethines and iodonium (B1229267) salts have been shown to polymerize oxetanes. nih.gov
Lewis Acids: These are common chemical initiators for the CROP of cyclic ethers. mdpi.com Boron trifluoride (BF₃) and its etherate complex (BF₃OEt₂), are frequently used, often in conjunction with a co-initiator or "initiator" like a diol (e.g., 1,4-butanediol) or water. mdpi.comresearchgate.netnih.gov The Lewis acid activates the monomer, facilitating nucleophilic attack by the co-initiator. Other Lewis acids such as phosphorus pentafluoride (PF₅) and organoaluminum compounds like triisobutylaluminium (TIBA) with water have also been utilized. mdpi.commdpi.com Strong Lewis acids are generally required for the efficient ring-opening of oxetanes. rsc.orgrsc.org
Brønsted and Superacids: Protonic acids can directly initiate polymerization by protonating the oxetane's oxygen atom. mdpi.com However, strong acids are necessary, as weaker acids may not be effective. Superacids, such as fluorosulfonic acid (HSO₃F), are particularly effective initiators. wikipedia.org
The table below summarizes common initiation systems for oxetane CROP.
| Initiator Class | Specific Examples | Co-initiator/Activation | Propagating Species |
| Onium Salts | Diphenyliodonium hexafluoroantimonate (Ph₂I⁺SbF₆⁻) tuwien.at, Triarylsulfonium salts nih.gov | UV/EB Radiation tuwien.atresearchgate.net, Redox Agent researchgate.net | Tertiary Oxonium Ion |
| Lewis Acids | Boron trifluoride etherate (BF₃OEt₂) nih.gov, Phosphorus pentafluoride (PF₅) mdpi.com | Protic source (e.g., diols, water) mdpi.comresearchgate.net | Tertiary Oxonium Ion |
| Superacids | Fluorosulfonic acid (HSO₃F) wikipedia.org | None | Tertiary Oxonium Ion |
Propagation Pathways and Chain Growth Mechanisms (e.g., Active Chain End, Activated Monomer)
Following initiation, chain growth proceeds primarily through two distinct mechanisms, the prevalence of which depends on the reaction conditions, particularly the presence of protic species.
Active Chain End (ACE) Mechanism: This is the classical and generally more efficient pathway for the CROP of oxetanes, which are relatively basic monomers. mdpi.comacs.org The propagation occurs via the repeated nucleophilic attack of the monomer's oxygen atom on the electrophilic α-carbon of the terminal tertiary oxonium ion at the growing chain end (an Sₙ2 reaction). mdpi.comacs.org This regenerates the oxonium ion at the new chain end, allowing the process to continue. The ACE mechanism is favored in systems free of significant concentrations of protic compounds. nih.govmdpi.com
Activated Monomer Mechanism (AMM): The AMM becomes competitive or even dominant in the presence of hydroxyl-containing compounds (e.g., alcohols, water), which can act as chain transfer agents. acs.orgkpi.ua In this pathway, the monomer is first reversibly protonated by the acidic initiator to form a protonated, or "activated," monomer. The neutral hydroxyl end-group of a polymer chain then attacks this activated monomer. acs.org The key distinction is that the growing chain end is a neutral hydroxyl group rather than an ionic species. While the ACE mechanism is typically dominant for highly basic oxetanes, the AMM can coexist, particularly when diols are intentionally used as initiators to form telechelic polymers. kpi.uaacs.org
The table below provides a comparison of the ACE and AMM pathways.
| Feature | Active Chain End (ACE) Mechanism | Activated Monomer Mechanism (AMM) |
| Growing Species | Tertiary oxonium ion at the polymer chain end. acs.org | Neutral polymer chain with a hydroxyl end-group. acs.org |
| Reactant | Neutral monomer attacks the active chain end. mdpi.com | Hydroxyl-terminated chain attacks an "activated" (protonated) monomer. kpi.ua |
| Favored Conditions | Systems with low concentrations of protic species. mdpi.com | Systems containing protic additives (e.g., alcohols, water). acs.org |
| Prevalence in Oxetanes | Generally the dominant and more efficient mechanism. nih.govmdpi.com | Can coexist with ACE, especially when hydroxyl-containing initiators are used. acs.org |
Chain Transfer and Termination Processes
Chain-growth limiting reactions are common in the CROP of oxetanes and significantly influence the final polymer's molecular weight and structure.
Chain Transfer: These reactions transfer the active center to another molecule, terminating one chain while initiating another.
Intramolecular Chain Transfer (Back-biting): This is a significant side reaction where an ether oxygen atom from the polymer backbone attacks the active oxonium ion at its own chain end. researchgate.netresearchgate.net This process leads to the formation of stable, cyclic oligomers, most commonly the cyclic tetramer. wikipedia.orgacs.orggoogle.com
Intermolecular Chain Transfer: An ether oxygen from one polymer chain can attack the active center of another chain. researchgate.net This results in the formation of branched polymer structures and a broadening of the molecular weight distribution.
Chain Transfer to Monomer: Transfer of the active center to a monomer molecule can also occur. nih.gov
Termination: True termination reactions result in the irreversible loss of the active center. This can happen through reaction with the counter-ion (if it has sufficient nucleophilicity) or with impurities in the system. wikipedia.org However, when highly purified reagents and non-nucleophilic counter-ions (e.g., SbF₆⁻) are used, termination can be largely suppressed, leading to a "living" polymerization where the chains continue to grow as long as monomer is available. mdpi.com
Specific Mechanistic Considerations for this compound
The substituents at the C3 position of the oxetane ring have a direct impact on the monomer's reactivity and the resulting polymer's properties.
Influence of the Bromomethyl Substituent on Ring Strain and Reactivity
The electronic effects of the bromomethyl group also play a role. The electronegative bromine atom imparts an electron-withdrawing inductive effect. This effect, transmitted through the sigma bonds, can decrease the electron density on the oxetane's oxygen atom, thereby reducing its basicity. A lower basicity could potentially slow the rate of initiation and propagation compared to an analogous monomer with purely alkyl substituents. gatech.edu However, the dominant factor for reactivity in CROP is typically the ring strain, suggesting that this compound is a highly reactive monomer.
Theoretical and Computational Investigations of Polymerization Energetics (e.g., Density Functional Theory Studies)
Theoretical studies, particularly those using Density Functional Theory (DFT), provide significant insight into the mechanism and energetics of oxetane polymerization. rsc.orgrsc.org Although specific studies on this compound are not widely reported, investigations on the parent oxetane molecule establish the fundamental principles.
DFT calculations have confirmed that the polymerization of oxetane proceeds via the continuous attack of the oxygen atom of an incoming monomer on an α-carbon of the tertiary oxonium ion of the growing chain. rsc.orgrsc.org These studies have successfully optimized the geometries of the reactants, transition states, intermediates, and products along the polymerization pathway. rsc.org
Key findings from computational studies on the oxetane system are summarized below.
| Study Focus | Computational Method | Key Findings |
| Reaction Mechanism | DFT (B3LYP), MP2 | Confirmed the Sₙ2 mechanism of O-atom from monomer attacking the C-atom of the oxetane cation. rsc.orgrsc.org |
| Activation Energy | DFT (B3LYP) | The activation energy for the initial polymerization step is very low, indicating the reaction proceeds easily once initiated. rsc.orgrsc.org |
| Stationary Points | Vibrational Analysis | Successfully identified and characterized the equilibrium and transition state structures along the reaction coordinate. rsc.org |
| Ground State Geometry | DFT (PBEh-3c) | Optimized the ground-state geometries of oxetane complexes, providing foundational structural data. nih.gov |
These theoretical investigations affirm that the CROP of the oxetane ring is an energetically favorable process with a low barrier to propagation, consistent with experimental observations of rapid polymerization. rsc.org
Kinetic Aspects of this compound Polymerization
The study of polymerization kinetics is fundamental to understanding and controlling the formation of poly[this compound]. This involves measuring the reaction rate and understanding how various parameters influence the speed and extent of the polymerization process. The cationic ring-opening polymerization (CROP) of oxetanes, including this compound, is characterized by distinct kinetic features.
Reaction Rate Determination and Monitoring Techniques
Accurate monitoring of the polymerization process in real-time is crucial for determining kinetic parameters. For the cationic polymerization of oxetanes, several in-situ techniques are employed to track the consumption of the monomer and the formation of the polymer.
Real-time Infrared (RTIR) Spectroscopy is a powerful and widely used method for monitoring the kinetics of oxetane polymerization. tandfonline.comrsc.org This technique follows the change in concentration of specific functional groups by measuring the variation in their characteristic infrared absorption bands over time. rsc.org For oxetane polymerization, the reaction is typically monitored by observing the decrease in the peak area of the oxetane ring's ether band, which appears around 980 cm⁻¹. rsc.orgkorea.ac.kr Simultaneously, the formation of the linear polyether backbone can be tracked by the appearance and increase of the ether bond absorption band at approximately 1077-1100 cm⁻¹. vot.pl By plotting the conversion percentage against time, detailed kinetic curves can be generated, from which the rate of polymerization (Rp) can be calculated. vot.pl This method allows for a continuous, non-destructive analysis of the reaction as it happens. magritek.com
Optical Pyrometry is another technique used, particularly in photoinitiated cationic polymerizations. researchgate.net It measures the temperature changes that accompany the exothermic polymerization reaction. The rate of heat evolution is directly proportional to the rate of polymerization. This method provides valuable kinetic data and is often used in conjunction with other techniques like RTIR to gain a comprehensive understanding of the reaction dynamics. researchgate.net
Other methods that can be applied to study polymerization kinetics include:
Differential Scanning Calorimetry (DSC) , especially photocalorimetry, measures the heat released during the polymerization, which is directly related to the extent and rate of the reaction. tandfonline.comkorea.ac.kr
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to follow the disappearance of monomer signals and the appearance of polymer signals, providing quantitative data on conversion. magritek.comcore.ac.uk
Dilatometry measures the volume change of the reaction mixture during polymerization. Since the density of the polymer is typically higher than that of the monomer, the volume contraction is proportional to the monomer conversion. researchgate.net
These techniques provide the data necessary to build kinetic models and understand the reaction mechanism in detail.
Factors Influencing Polymerization Rate and Conversion
The rate and final conversion in the polymerization of this compound are sensitive to several experimental conditions. Understanding these factors is key to tailoring the properties of the resulting polymer.
Temperature: Temperature has a significant effect on the polymerization rate. Generally, increasing the reaction temperature increases the polymerization rate by increasing the rate constant of propagation. researchgate.netresearchgate.netacs.org This is because higher temperatures provide the necessary activation energy for the ring-opening process. researchgate.net For photoinitiated cationic polymerization of oxetanes, higher temperatures can also markedly shorten or eliminate the induction period often observed in these reactions. researchgate.net However, temperature can also influence side reactions, such as chain transfer and termination, which can affect the final polymer structure and molecular weight. researchgate.net In some systems, an optimal temperature exists to maximize both the rate and the desired polymer properties. umd.edu For instance, in the polymerization of the structurally similar 3,3-bis(chloromethyl)oxetane (B146354), high molecular weight products were obtained at temperatures between 180–220°C. researchgate.net
Solvent Effects: The choice of solvent can significantly influence the kinetics of cationic polymerization. The polarity of the solvent can affect the stability and reactivity of the propagating cationic species. researchgate.netacs.org In many cationic polymerizations, the rate of polymerization increases with the polarity of the solvent. acs.org This is attributed to better solvation and separation of the ion pairs of the active centers, leading to more reactive "free" ions. For example, studies on the polymerization of isobutylene (B52900) have shown that the apparent rate constants can vary significantly with solvent polarity. acs.org The solvent can also participate in chain transfer reactions, which can terminate a growing polymer chain and limit the final molecular weight. open.edu Therefore, solvents for cationic polymerization, such as dichloromethane (B109758) or chlorobenzene, are typically chosen to be relatively non-nucleophilic to minimize these side reactions. researchgate.netresearchgate.net
Data Tables
Table 1: Effect of Temperature on Polymerization Rate for an Epoxy Monomer (Illustrative Example)
| Temperature (°C) | Polymerization Rate (Rp/[M₀]) (s⁻¹) |
| 25 | 0.48 |
| 60 | 2.15 |
| Source: Data adapted from a study on a cycloaliphatic epoxy monomer, demonstrating the general principle of temperature effect. vot.pl |
Table 2: Kinetic Data for Cationic Polymerization of 3,3-bis(chloromethyl)oxetane (BCMO) in Methylene (B1212753) Chloride
This table shows kinetic order data for the polymerization of a structurally analogous oxetane, 3,3-bis(chloromethyl)oxetane, catalyzed by BF₃. This demonstrates the influence of monomer and catalyst concentration on the reaction.
| Reactant | Reaction Order | Conditions |
| Monomer (BCMO) | First | H₂O/BF₃ ratio < 0.5 |
| Catalyst (BF₃) | First | H₂O/BF₃ ratio < 0.5 |
| Cocatalyst (H₂O) | First | H₂O/BF₃ ratio < 0.5 |
| Source: Data from a kinetic study on 3,3-bis(chloromethyl)oxetane. researchgate.net |
Homo and Copolymerization of 3 Bromomethyl 3 Ethyloxetane
Homopolymerization Strategies for Poly[3-(Bromomethyl)-3-ethyloxetane]
The synthesis of homopolymers from this compound, yielding poly[this compound], is typically achieved through cationic ring-opening polymerization (CROP). This process allows for the formation of polyethers with pendant bromomethyl groups, which can be further modified for various applications.
Control over Macromolecular Architecture and Molecular Weight Distribution
Control over the macromolecular architecture and molecular weight is critical in tailoring the properties of poly[this compound]. The choice of initiator and catalyst systems, along with reaction conditions, plays a pivotal role in determining the final polymer characteristics. Cationic polymerization of oxetanes is often initiated by a system composed of a Lewis acid and a polyhydroxy compound, such as a diol. google.com
For instance, in the polymerization of structurally similar monosubstituted oxetanes, initiator systems like boron trifluoride etherate (BF₃·OEt₂) combined with 1,4-butanediol (B3395766) (BDO) are commonly used. google.comresearchgate.net The molar ratio of the catalyst to the initiator is a key factor influencing the polymerization process. researchgate.net The molecular weight of the resulting polymers can be controlled, with number average molecular weights (Mn) reaching values from several thousand to tens of thousands g/mol . google.com The resulting polymers are often polydisperse, though systems with good control can yield polydispersity indices (PDI) close to 1.0. google.com The architecture of the polymer is influenced by the density of initiating groups; using a polymeric scaffold with a high density of initiators can lead to the formation of brush polymers, where polypeptide side chains can dramatically influence polymerization rates through cooperative interactions. illinois.edu
Table 1: Factors Influencing Homopolymer Architecture and Molecular Weight
| Parameter | Effect on Polymerization | Research Finding |
| Initiator System | Determines the number of growing chains and end-group functionality. | The use of polyhydroxy compounds like 1,4-butanediol with a Lewis acid (e.g., BF₃·OEt₂) initiates the formation of hydroxy-terminated polyethers. google.comgoogle.com |
| Catalyst/Initiator Ratio | Affects the rate of polymerization and can influence molecular weight. | The molar ratio between the catalyst and initiator is a critical parameter discussed in the synthesis of related polyoxetanes. researchgate.net |
| Reaction Temperature | Influences polymerization rate and the prevalence of side reactions. | Polymerizations are often conducted at low temperatures (e.g., 1-2 °C) to control the reaction and minimize side reactions like cyclization. google.com |
| Monomer Structure | The presence of bulky or reactive side groups can affect polymerizability and final properties. | The use of monosubstituted oxetanes, as opposed to bis-substituted ones, leads to amorphous, oily polymers rather than crystalline solids. google.com |
Formation of Linear Versus Cyclic Oligomers and Polymers
A significant challenge in the cationic ring-opening polymerization of oxetanes is the competing formation of cyclic oligomers, primarily through a "back-biting" mechanism. google.com This intramolecular reaction leads to the formation of non-functional cyclic byproducts, most commonly trimers and tetramers. google.comacs.org
The formation of these cyclic species can limit the yield of the desired high molecular weight linear polymer and complicates the purification process. google.com Studies on the polymerization of 3-allyloxymethyl-3-ethyloxetane, a structurally analogous monomer, revealed the formation of a cyclic tetramer alongside smaller concentrations of larger cyclic oligomers. acs.org This byproduct formation is a key reason why achieving a truly controlled homopolymerization of many oxetanes remains challenging. acs.org The presence of a long-lived tertiary oxonium ion intermediate during polymerization is considered a contributing factor to the sluggish rates and side reactions observed with some oxetane (B1205548) monomers. radtech.org
Copolymerization Approaches with this compound
Copolymerization significantly broadens the range of properties achievable with this compound by incorporating other monomers into the polymer chain. This approach allows for the fine-tuning of characteristics such as thermal stability, solubility, and mechanical properties. biosynth.com
Selection and Reactivity of Co-monomers
The choice of comonomer is dictated by its reactivity relative to the oxetane and the desired functionality in the final copolymer.
Tetrahydrofuran (THF), a five-membered cyclic ether, is a common comonomer for oxetanes. google.com The copolymerization of 3,3-bis(chloromethyl)oxacyclobutane (BCMO), a related oxetane, with THF has been studied in detail. researchgate.net Using a BF₃·(C₂H₅)₂O catalyst, the monomer reactivity ratios were determined to be r₁(BCMO) = 0.82 and r₂(THF) = 1.00. researchgate.net These values suggest a tendency towards random copolymerization. The resulting copolymers were amorphous and soluble in chloroform, unlike the homopolymer of THF, confirming the formation of a true copolymer rather than a mixture of homopolymers. researchgate.net Similar strategies have been employed to create copolymers of various functional oxetanes with THF, resulting in materials with modified properties such as improved hydrocarbon compatibility. google.comgoogle.com
Copolymerizing this compound with other oxetane derivatives that possess different functional groups is a powerful method for creating multifunctional polymers. The type of copolymer formed depends on the specific combination and ratios of the comonomers. biosynth.com
For example, energetic polymers have been synthesized by copolymerizing energetic oxetane monomers. d-nb.info This includes copolymerizing monomers like 3-(2,4,6-trinitrophenoxy)oxetane (TNPO) with other energetic oxetanes such as 3-azidomethyl-3-methyloxetane (AMMO) or 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). d-nb.info The resulting copolymers exhibit properties, such as glass transition temperature, that are intermediate between those of the respective homopolymers. d-nb.info Similarly, fluorinated oxetane monomers have been copolymerized with non-fluorinated oxetanes like 3,3′-[oxydi(methylene)]bis(3-ethyloxetane) to create surfaces with high hydrophobicity. researchgate.net This approach allows for the introduction of specific functionalities, such as energetic groups, fluorinated segments for low surface energy, or hydrophilic chains, into the polyether backbone. acs.orgresearchgate.netmdpi.com
Table 2: Examples of Oxetane Co-monomers and Their Functionalities
| Co-monomer | Complementary Functionality | Resulting Copolymer Properties |
| Tetrahydrofuran (THF) | Flexible ether linkage | Amorphous copolymers with altered solubility and mechanical properties compared to homopolymers. google.comresearchgate.net |
| 3-Azidomethyl-3-methyloxetane (AMMO) | Energetic azide (B81097) group | Energetic copolymers with tailored thermal and performance characteristics. d-nb.info |
| 3,3-Bis(azidomethyl)oxetane (BAMO) | High-density energetic azide groups | Copolymers with varying energetic content and mechanical properties based on monomer ratio. d-nb.infomdpi.com |
| Fluorinated Oxetanes | Fluoroalkyl groups | Increased thermal stability and hydrophobicity; used for low surface energy coatings. researchgate.net |
| 3,3′-[Oxydi(methylene)]bis(3-ethyloxetane) | Dioxetane, cross-linking capability | Used as a comonomer to form crosslinked networks with specific surface properties. researchgate.net |
| 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane (ME₂Ox) | Hydrophilic PEG chains | Amphiphilic copolymers with applications in biomaterials, showing low cytotoxicity. acs.org |
Copolymerization with Carbon Dioxide for Polycarbonates
The synthesis of aliphatic polycarbonates through the copolymerization of cyclic ethers and carbon dioxide (CO2) is a significant area of research, driven by the goal of utilizing CO2 as a renewable C1 source to create biodegradable polymers. nsf.govrsc.org While the coupling of CO2 with epoxides is well-established, the analogous reaction with four-membered oxetanes like this compound is a less investigated field. rsc.org
The process involves the alternating insertion of CO2 and oxetane units into the growing polymer chain, typically facilitated by a catalyst. A broad range of metal-based and metal-free catalysts have been explored for this transformation. rsc.org However, the copolymerization of oxetanes with CO2 generally requires more rigorous reaction conditions, such as higher temperatures, compared to the reaction with more strained three-membered epoxides. rsc.org This is somewhat counterintuitive, as oxetanes exhibit high ring-strain energies similar to epoxides and can bind effectively to metal centers. rsc.org
The resulting polymers are aliphatic polycarbonates, where the carbonate linkages introduce potential biodegradability. The pendant bromomethyl group from the this compound monomer provides a reactive site for post-polymerization modification, allowing for the introduction of further functionalities into the polycarbonate backbone. This approach enables the creation of functional polycarbonates with properties tailored for specific applications. The terpolymerization of CO2 with a mixture of different cyclic ethers, such as 1,2-butylene oxide and cyclohexene (B86901) oxide, has been shown to produce polycarbonates with adjustable glass transition temperatures and varying hydrophilicity, a strategy that could be applied using this compound to modulate polymer properties. mdpi.com
Synthesis of Block, Graft, and Statistical Copolymers
The chemical structure of this compound lends itself to the creation of various advanced copolymer architectures, including block, graft, and statistical copolymers. These structures allow for the combination of different polymer properties into a single material.
Block Copolymers: These are synthesized by the sequential polymerization of different monomers. In the context of this compound, this can be achieved through a living cationic ring-opening polymerization. After the polymerization of a first monomer (e.g., another oxetane or a different cyclic ether like tetrahydrofuran), this compound is added to the living polymer chains to grow the second block. This method results in well-defined macromolecules with distinct segments, leading to materials that can self-assemble into ordered nanostructures.
Graft Copolymers: The pendant bromomethyl group is the key feature enabling the synthesis of graft copolymers. This can be accomplished via two primary routes:
"Grafting-from": A homopolymer of this compound is first synthesized. The bromomethyl groups along this polyether backbone are then used as initiation sites for the polymerization of a second monomer, growing new polymer chains from the backbone.
"Grafting-to": Pre-synthesized polymer chains with a reactive end-group are attached to the bromomethyl sites on a poly[this compound] backbone.
Statistical Copolymers: These copolymers are formed when two or more different monomers are polymerized simultaneously, resulting in a random or statistical distribution of monomer units along the polymer chain. This compound can be copolymerized with other substituted oxetanes (e.g., 3-azidomethyl-3-methyloxetane) or other cyclic ethers. researchgate.netresearchgate.net The consumption rates of the comonomers determine the final composition and microstructure of the polymer. researchgate.net This approach is used to average the properties of the respective homopolymers, allowing for fine-tuning of characteristics like glass transition temperature, solubility, and mechanical performance.
Photoinitiated Polymerization of this compound Systems
Photoinitiated cationic polymerization is a highly efficient method for curing systems containing oxetane monomers like this compound. researchgate.net This technology, often referred to as UV curing, offers significant advantages, including high curing speeds, operation at ambient temperature, reduced energy consumption, and very low emission of volatile organic compounds. researchgate.netmdpi.com The process is widely used in applications such as coatings, adhesives, and 3D printing. google.comarkema.com Oxetanes are valued in these systems for their high reactivity in cationic polymerization, low toxicity, and the excellent thermal stability of the resulting polyether network. mdpi.com
The polymerization proceeds via a cationic ring-opening mechanism (CROP). The reaction is initiated by a strong Brønsted acid that is generated photochemically. researchgate.net This acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit. The propagation continues as subsequent monomers add to the growing cationic chain end, leading to the formation of a high-molecular-weight polyether.
Development of Photoinitiator Systems for Controlled Curing
The key to controlling the photoinitiated polymerization of this compound is the selection of a suitable photoinitiator system. For cationic polymerization, onium salts are the most common class of photoinitiators. researchgate.net These include diaryliodonium and triarylsulfonium salts, typically paired with a non-nucleophilic counter-anion like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻). mdpi.com
Hybrid systems that combine free-radical and cationic polymerization have also been developed. google.com In these formulations, oxetanes are blended with acrylate (B77674) and epoxy resins. This approach aims to balance properties like cure speed and shrinkage, though the cationic curing of the oxetane component is typically slower than the radical curing of the acrylates. google.com
| Photoinitiator Type | Example | Function |
| Diaryliodonium Salts | Diphenyliodonium hexafluorophosphate | Generates a strong Brønsted acid upon UV irradiation to initiate cationic polymerization. |
| Triarylsulfonium Salts | Triarylsulfonium hexafluoroantimonate | Generates a strong Brønsted acid upon UV irradiation; often has better thermal stability than iodonium (B1229267) salts. mdpi.com |
Rapid Polymerization Dynamics under UV Irradiation
A primary advantage of the photoinitiated cationic polymerization of oxetane systems is the rapid curing dynamics. The ring-opening reaction proceeds very quickly once initiated, allowing for the transformation from liquid monomer to solid polymer in seconds. This high cure speed is a significant benefit for industrial processes where high throughput is required. researchgate.net
The kinetics of the polymerization can be monitored in real-time using techniques like photo-Differential Scanning Calorimetry (photo-DSC). This method measures the heat flow from the sample as it is irradiated, with the rate of heat evolution being directly proportional to the rate of polymerization. Studies on similar oxetane systems demonstrate the high reactivity and rapid heat release upon UV exposure. For example, a prepolymer based on a silane-containing oxetane exhibited significant heat flow immediately upon irradiation, indicating a fast and efficient curing process. mdpi.com
The table below presents typical photo-DSC data for a reactive oxetane prepolymer, illustrating the polymerization dynamics under UV light.
| Parameter | Value | Significance |
| Time to Peak Heat Flow (s) | 4.9 s | Indicates the time to reach the maximum polymerization rate. |
| Peak Heat Flow (W/g) | 1.8 W/g | Represents the maximum rate of reaction. |
| Total Heat of Reaction (J/g) | 26.4 J/g | Proportional to the total monomer conversion achieved during the measurement. |
| Data derived from a representative study on a highly reactive oxetane prepolymer system under UV irradiation. mdpi.com |
These rapid dynamics ensure that materials based on this compound can be cured quickly and efficiently, forming highly crosslinked polymer networks with desirable mechanical and thermal properties.
Post Polymerization Functionalization of Poly 3 Bromomethyl 3 Ethyloxetane
Nucleophilic Substitution Reactions on the Bromomethyl Group
The primary route for functionalizing poly[3-(bromomethyl)-3-ethyloxetane] is through nucleophilic substitution reactions on the carbon atom of the bromomethyl group. cymitquimica.comlibretexts.org In these reactions, a nucleophile, an electron-rich species, displaces the bromide ion, which is a good leaving group. libretexts.org This straightforward approach enables the covalent attachment of various functional moieties to the polymer backbone.
Introduction of Energetic Functionalities
Common energetic groups that can be introduced include:
Azido (B1232118) (-N₃): The azide (B81097) group is a well-known explosophore that releases a significant amount of energy upon decomposition. researchgate.net The substitution is typically achieved by reacting the polymer with an azide salt, such as sodium azide.
Nitrato (-ONO₂): Nitrato groups are another class of energetic functionalities that enhance the performance of energetic materials. researchgate.netgoogle.com
Nitro (-NO₂): The nitro group is a classic energetic functional group used in many explosive compounds. researchgate.netgoogle.com
Difluoroamino (-NF₂): Polymers containing difluoroamino groups are of interest for their high energy and density. google.comresearchgate.net
The introduction of these energetic groups transforms the inert polymer backbone into a high-energy material. researchgate.netgoogle.com The general scheme for these reactions involves the nucleophilic attack of the energetic anion on the bromomethyl side chain of the polyoxetane.
Incorporation of Hydroxyl and Other Hydrophilic Groups
The versatility of the bromomethyl group allows for the introduction of hydrophilic functionalities, which can dramatically alter the polymer's solubility and surface properties. The incorporation of hydroxyl (-OH) groups, for instance, can render the polymer more water-soluble and provide sites for further reactions, such as crosslinking. acs.orgkpi.ua This can be achieved by reacting the bromo-functionalized polymer with a suitable nucleophile, such as hydroxide (B78521) ions or other hydroxyl-containing compounds. The resulting hydroxyl-functionalized polyoxetanes can be useful in applications requiring biocompatibility or specific interactions with polar substrates. mdpi.com
Grafting of Fluorinated Side Chains for Surface Modification
To create materials with low surface energy and high hydrophobicity, fluorinated side chains can be grafted onto the poly[this compound] backbone. google.comgoogle.com This is typically accomplished by reacting the polymer with a fluorinated alcohol in the presence of a base. researchgate.net The resulting polymers exhibit properties such as water and oil repellency, making them suitable for applications like anti-fouling coatings and low-friction surfaces. The presence of terminal --CF₃ groups is particularly effective in lowering the surface energy of the material. google.com
Click Chemistry and Other Orthogonal Functionalization Strategies
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. organic-chemistry.orgissuu.com To utilize this powerful tool, the bromomethyl groups on the polyoxetane can first be converted to azide groups. This azido-functionalized polymer can then be "clicked" with a variety of alkyne-containing molecules to introduce complex functionalities in a highly efficient and specific manner. tu-dresden.de
Orthogonal functionalization strategies allow for the selective modification of one functional group in the presence of others. rsc.org This is particularly useful for creating multifunctional materials. For instance, a polymer could be designed with both bromomethyl groups and another, non-interfering reactive group. This would allow for sequential or simultaneous modification with different molecules at specific sites on the polymer chain, leading to complex and precisely defined macromolecular architectures. x-mol.com
Side-Chain Modifications for Tailored Material Properties
The ability to modify the side chains of poly[this compound] provides a powerful means to tailor the material's bulk and surface properties. By carefully selecting the nucleophile used in the substitution reaction, a wide range of chemical and physical characteristics can be achieved.
| Functional Group | Introduced Property | Potential Application |
| Long Alkyl Chains | Increased Hydrophobicity, Lower Tg | Elastomers, Coatings |
| Quaternary Ammonium (B1175870) Salts | Antimicrobial Activity | Biocidal Surfaces |
| Poly(ethylene glycol) (PEG) | Increased Hydrophilicity, Biocompatibility | Drug Delivery, Biomaterials |
| Catechols | Adhesion to Surfaces | Adhesives, Surface Primers researchgate.net |
This table illustrates how different side-chain modifications can lead to a diverse array of functional materials. For example, the introduction of long alkyl chains can increase the polymer's hydrophobicity and lower its glass transition temperature (Tg), making it more elastomeric. Conversely, the incorporation of quaternary ammonium salts can impart antimicrobial properties, while grafting poly(ethylene glycol) (PEG) chains can enhance hydrophilicity and biocompatibility.
Crosslinking of Poly[this compound] Derivatives
Crosslinking is the process of forming covalent bonds between polymer chains, resulting in a three-dimensional network structure. This process transforms a thermoplastic polymer into a thermoset, which typically exhibits enhanced mechanical strength, thermal stability, and solvent resistance.
For poly[this compound] and its derivatives, crosslinking can be achieved through several methods. If the polymer has been functionalized with reactive groups such as hydroxyls or azides, these can be used as sites for crosslinking. For instance, hydroxyl-terminated polyoxetanes can be crosslinked with diisocyanates to form polyurethane networks. google.com Similarly, azide-functionalized polymers can be crosslinked with di- or multifunctional alkynes via click chemistry. The resulting crosslinked materials have found use in a variety of applications, including as binders in energetic formulations and as robust elastomeric materials. researchgate.netgoogle.com
Spectroscopic Analysis of Monomers and Polymers
Spectroscopic methods are fundamental in elucidating the chemical structure of the this compound monomer and confirming the successful polymerization through the analysis of the resulting polyether.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its corresponding polymer. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the hydrogen and carbon atoms, respectively.
For the This compound monomer , the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethyl group will exhibit a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The methylene protons of the bromomethyl group (-CH₂Br) will appear as a singlet, and the methylene protons of the oxetane (B1205548) ring will show characteristic signals, typically as doublets due to geminal coupling.
The ¹³C NMR spectrum of the monomer will similarly display unique peaks for each carbon atom. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with carbons attached to the oxygen of the oxetane ring and the bromine atom appearing at a lower field.
Similarly, the ¹³C NMR spectrum of the polymer will show the disappearance of the oxetane ring carbon signals and the appearance of new signals for the carbons in the polyether backbone. The analysis of these spectra confirms the successful ring-opening polymerization.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and its Polymer
| Functional Group | Monomer (Predicted ppm) | Polymer (Predicted ppm) |
| -CH₃ (ethyl) | ~0.9 (triplet) | ~0.9 (triplet) |
| -CH₂- (ethyl) | ~1.7 (quartet) | ~1.7 (quartet) |
| -CH₂Br | ~3.5 (singlet) | ~3.5 (singlet) |
| Oxetane Ring -CH₂- | ~4.4 (doublet), ~4.5 (doublet) | Disappeared |
| Polyether Backbone -CH₂-O- | - | ~3.4 (multiplet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and its Polymer
| Carbon Atom | Monomer (Predicted ppm) | Polymer (Predicted ppm) |
| -C H₃ (ethyl) | ~8 | ~8 |
| -C H₂- (ethyl) | ~26 | ~26 |
| -C H₂Br | ~38 | ~38 |
| Quaternary Carbon (C-3) | ~43 | ~43 |
| Oxetane Ring C H₂- (C-2, C-4) | ~78 | Disappeared |
| Polyether Backbone -C H₂-O- | - | ~75 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in both the monomer and the resulting polymer. The IR spectrum of This compound is characterized by several key absorption bands. A strong absorption band associated with the C-O-C stretching of the oxetane ring is typically observed in the region of 950-1000 cm⁻¹. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ range. The presence of the bromomethyl group is indicated by a C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Following polymerization, the IR spectrum of the resulting poly(this compound) shows significant changes. The characteristic absorption band of the oxetane ring (950-1000 cm⁻¹) disappears, which is a key indicator of successful ring-opening. In its place, a new strong and broad absorption band appears in the region of 1050-1150 cm⁻¹, corresponding to the C-O-C stretching of the newly formed ether linkages in the polymer backbone. The C-H and C-Br stretching vibrations from the side chains remain in the polymer spectrum.
Table 3: Characteristic IR Absorption Bands for this compound and its Polymer
| Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |
| C-O-C Stretch (Oxetane Ring) | 950-1000 | Disappeared |
| C-O-C Stretch (Ether Backbone) | - | 1050-1150 |
| C-Br Stretch | 500-600 | 500-600 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.comeag.comvot.plkratos.com For polymers derived from this compound, XPS is particularly useful for analyzing the surface chemistry, which can be critical for applications such as coatings and adhesives.
An XPS analysis of poly(this compound) would provide information on the relative amounts of carbon, oxygen, and bromine on the polymer surface. High-resolution scans of the C 1s, O 1s, and Br 3d regions would offer insight into the chemical bonding environments. The C 1s spectrum, for instance, can be deconvoluted to distinguish between carbons in different chemical states, such as C-C/C-H bonds in the ethyl group, C-O bonds in the ether backbone, and C-Br bonds in the bromomethyl side chain.
This level of detail is crucial for confirming the polymer's structure at the surface, detecting any surface contamination or oxidation, and understanding how the surface might interact with other materials.
Chromatographic Methods for Molecular Weight and Purity Assessment
Chromatographic techniques are essential for determining the molecular weight distribution of the synthesized polymers and for assessing the purity of the this compound monomer.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. shimadzu.cominfinitalab.com This technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains.
For poly(this compound), GPC analysis provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). These parameters are critical as they directly influence the physical and mechanical properties of the polymer. A narrow PDI indicates a more uniform distribution of polymer chain lengths, which can be important for achieving consistent material properties. The GPC results are essential for quality control and for correlating polymerization conditions with the final polymer characteristics.
Table 4: Representative GPC Data for a Polyoxetane Derivative
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 26,000 g/mol |
| Polydispersity Index (PDI) | 1.73 |
Note: The data in this table is representative for a synthetic polymer and serves as an illustrative example. shimadzu.com
High Performance Liquid Chromatography (HPLC) for Monomer Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the this compound monomer, HPLC is an effective method for assessing its purity. The presence of impurities, such as starting materials or by-products from the synthesis, can significantly affect the subsequent polymerization process and the properties of the final polymer.
A typical HPLC method for purity profiling would involve dissolving the monomer in a suitable solvent and injecting it into an HPLC system equipped with an appropriate column (e.g., a reversed-phase C18 column) and a detector (e.g., a UV detector). The resulting chromatogram would show a major peak corresponding to the this compound monomer and potentially smaller peaks for any impurities. By integrating the peak areas, the percentage purity of the monomer can be accurately determined. This analysis is a critical quality control step before using the monomer in polymerization reactions.
An in-depth understanding of the microstructure and solid-state organization of polymers derived from this compound is critical for tailoring their properties for advanced applications. Researchers employ a suite of sophisticated analytical techniques to probe these characteristics, from the molecular level to the bulk material. This article details the application of mass spectrometry, X-ray diffraction, and vibrational spectroscopy in the advanced characterization of these specialized polyethers.
Applications of Poly 3 Bromomethyl 3 Ethyloxetane in Functional Materials Science
Energetic Polyethers for Propellant and Explosive Formulations
Synthesis of Energetic Binders via Post-Polymerization Modification
The primary route to converting P(BEMO) into an energetic material is through the nucleophilic substitution of the bromide ion in the bromomethyl group. A common and effective modification involves reacting the polymer with sodium azide (B81097) (NaN₃) to replace the bromine with the highly energetic azide group (-N₃). This reaction transforms the precursor polymer into a polyether analogous to well-known energetic polymers like poly(3,3-bis-azidomethyl oxetane) (PBAMO) and poly(3-azidomethyl-3-methyl oxetane) (polyAMMO). tandfonline.com
The synthesis of PBAMO has been successfully achieved via the azidation of poly(3,3-bis-bromo oxetane) (PBBrMO), a structurally similar polymer. researchgate.net In this process, the reaction is typically carried out in a polar aprotic solvent. Research has shown that such azidation reactions can proceed rapidly, reaching near completion in a matter of hours at elevated temperatures (e.g., 115 °C). researchgate.net This established methodology provides a clear pathway for the synthesis of energetic poly[3-(azidomethyl)-3-ethyloxetane]. The introduction of azide groups significantly increases the polymer's energy content and density, making it a valuable component for modern energetic formulations that seek to enhance performance while maintaining safety. tandfonline.com
Thermal Stability and Energy Release Characteristics
The thermal behavior of energetic binders is critical to the safety, stability, and performance of propellants and explosives. The stability of azido-functionalized polyoxetanes, such as PBAMO and its copolymers, has been studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The glass transition temperature (Tg) is another important characteristic, as it relates to the mechanical properties of the binder, especially at low temperatures. For a random copolymer of BAMO and AMMO, the Tg was found to be -40°C, which is intermediate between the Tg of polyAMMO (-46°C) and polyBAMO (-34.5°C). tandfonline.com
| Property | Poly(BAMO-r-AMMO) | PolyAMMO | PolyBAMO |
| Glass Transition Temp. (Tg) | -40°C | -46°C | -34.5°C |
| Azide Decomposition Range | 200-280°C | N/A | N/A |
| Backbone Decomposition | >300°C | N/A | N/A |
| Data sourced from studies on analogous azido-oxetane copolymers. tandfonline.com |
Specialty Polyethers for Coatings, Adhesives, and Sealants
The polyether backbone of P(BEMO) imparts properties such as flexibility and chemical resistance, which are desirable in coatings, adhesives, and sealants. The reactive bromomethyl group allows for further functionalization to create tailored properties, such as UV-curability and enhanced substrate adhesion.
UV-Curable Systems for Rapid Prototyping and Fabrication
Ultraviolet (UV) curable coatings and resins offer significant advantages, including rapid curing speeds and solvent-free formulations. mdpi.comgoogle.com Polyether structures are frequently used as the oligomer backbone in these systems. P(BEMO) can be readily adapted for such applications by converting the bromomethyl side chains into UV-reactive groups.
For instance, the bromomethyl group can be transformed into an acrylate (B77674) or methacrylate (B99206) functionality through reaction with an appropriate salt (e.g., potassium acrylate). These acrylate-functionalized polyethers can then act as prepolymers in a UV-curable formulation. polynt.com Upon exposure to UV light in the presence of a photoinitiator, the acrylate groups rapidly polymerize (cross-link), transforming the liquid resin into a solid, durable film. mdpi.com This technology is widely used in rapid prototyping, 3D printing, and protective coatings where fast, on-demand curing is essential. The polyether nature of the P(BEMO) backbone would contribute to the flexibility and impact resistance of the final cured material. specialchem.com
Enhanced Adhesion to Substrates
The effectiveness of an adhesive or sealant is largely determined by its ability to form strong, durable bonds with various surfaces. Polyurethane-based systems, which often incorporate polyether segments, are known for their excellent adhesion to a wide range of substrates, including wood, metal, concrete, and plastics. alphateqwaterproofing.comloncoolbond.com The polyether backbone of P(BEMO) provides a flexible and resilient matrix conducive to strong adhesive performance. specialchem.commetrosealant.com
The bromomethyl groups offer a route to further enhance adhesion through chemical modification. These groups can be converted into other functionalities known to promote adhesion, such as silane (B1218182) groups. By reacting the polymer with a suitable aminosilane, for example, the resulting silane-functionalized polyether could cure in the presence of moisture to form robust cross-linked networks with strong covalent bonds to inorganic substrates like glass and metal. specialchem.com This approach is the basis for silyl-modified polymer (SMP) sealants, which combine the strength of polyurethanes with the weathering resistance of silicones. specialchem.com
| Sealant Base | Key Advantages | Relevant Substrates |
| Polyurethane (Polyether-based) | High flexibility, strong adhesion, durability. alphateqwaterproofing.commetrosealant.com | Concrete, wood, metal, plastics, glass. alphateqwaterproofing.comloncoolbond.com |
| Silicone | Superior heat and UV resistance, waterproofing. alphateqwaterproofing.com | Glass, ceramics, metals. |
| Silyl-Modified Polymer (Hybrid) | Combines polyurethane strength with silicone weatherability, paintable, primerless adhesion. specialchem.com | Wide variety of substrates. specialchem.com |
Advanced Polymeric Materials
The well-defined structure of P(BEMO) and its reactive side chains make it an excellent candidate for the synthesis of advanced polymer architectures, such as block copolymers. Block copolymers, which consist of long sequences (or blocks) of different polymer types, can self-assemble into nanoscale structures, leading to materials with unique mechanical, optical, or electronic properties. mdpi.comharth-research-group.org
P(BEMO) can be used as a macroinitiator for the polymerization of a second monomer. For example, the bromomethyl groups could initiate an atom transfer radical polymerization (ATRP) of a vinyl monomer like styrene (B11656) or methyl methacrylate. This would result in a graft copolymer with a polyether backbone and polystyrene or PMMA side chains.
Alternatively, the entire P(BEMO) chain can act as one block in a larger block copolymer. By combining different polymerization techniques, such as living cationic polymerization for the oxetane (B1205548) ring and other methods for different monomers, complex structures can be achieved. nih.gov For instance, a polyether block could be combined with a polystyrene block, creating an amphiphilic block copolymer. Such materials are used as thermoplastic elastomers, compatibilizers for polymer blends, and in drug delivery systems. mdpi.comcmu.edu The ability to precisely control the synthesis allows for the creation of materials tailored to highly specific and advanced applications. harth-research-group.orgrsc.org
Fluorinated Polyethers for Hydrophobic and Oleophobic Surfaces
The synthesis of fluorinated polyethers from a Poly[3-(Bromomethyl)-3-ethyloxetane] backbone is a significant application, leading to materials with exceptionally low surface energy. The process involves a nucleophilic substitution reaction where the bromide in the bromomethyl group is displaced by a fluorinated alkoxide. This modification grafts perfluoroalkyl chains onto the polyether backbone.
Fluorocarbons are known to be more hydrophobic than their hydrocarbon counterparts due to the "fatness" or larger volume of fluorine atoms, which leads to less dense packing on a surface and weaker van der Waals interactions with water. nih.gov By attaching these fluorinated side chains, the resulting polyether exhibits enhanced hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. mdpi.com Such surfaces are highly sought after for applications requiring self-cleaning, anti-fouling, and corrosion resistance. mdpi.comnih.gov Research into fluorinated polymers demonstrates that introducing fluorine can significantly increase the contact angle of water and other liquids, a key indicator of repellency. researchgate.netresearchgate.net The resulting materials combine the flexibility of the polyether chain with the low surface energy of fluorinated compounds. mdpi.com
Table 1: Comparison of Surface Properties of Unmodified vs. Fluorinated Polymers
| Polymer Type | Surface Modification | Water Contact Angle (°) | Surface Energy (mN/m) | Key Property |
|---|---|---|---|---|
| Epoxy Resin | None | ~70° | ~45 | Hydrophilic |
| Epoxy Resin | Fluorinated Polymer Additive | >115° | <20 | Hydrophobic |
| Poly(methyl methacrylate) | None | ~67° | ~41 | Hydrophilic |
| Poly(methyl methacrylate) | Fluorinated Epoxy Treatment | ~111° | <25 | Hydrophobic researchgate.net |
| Aluminum | Bare Surface | <20° | >70 | Hydrophilic |
| Aluminum | Fluorinated Polysilazane Coating | >150° | <15 | Superhydrophobic nih.gov |
Liquid Crystalline Polyoxetanes for Optoelectronic Applications
Polyoxetanes serve as flexible backbones for the creation of side-chain liquid crystalline polymers (SCLCPs). nih.govnih.gov By attaching rigid mesogenic units (liquid crystal molecules) to the polyether backbone via the bromomethyl group, materials that combine the properties of polymers with the anisotropic nature of liquid crystals can be synthesized. mdpi.com These materials are capable of self-organizing into ordered phases (e.g., nematic, smectic) over broad temperature ranges. nih.govmdpi.com
The flexibility of the polyoxetane backbone is greater than that of more common polyacrylates and polymethacrylates, which can be advantageous in decoupling the motion of the polymer backbone from the self-assembly of the mesogenic side chains. nih.gov This allows for the formation of well-defined liquid crystalline phases. The resulting SCLCPs are of significant interest for optoelectronic applications, such as in optical data storage, display technologies, and nonlinear optics. nih.govsci-hub.sersc.org The ability to align the mesogenic groups using external fields allows for the manipulation of the material's optical properties, such as birefringence. mdpi.commdpi.com
Table 2: Thermal Properties of a Liquid Crystalline Polyoxetane Series
| Polymer ID | Spacer Length (n) | Terminal Chain Length (m) | Phase Transition Temperatures (°C) | Mesophase Type |
|---|---|---|---|---|
| P-6-4 | 6 | 4 | g 55 SmA 121 i | Smectic A |
| P-6-6 | 6 | 6 | g 58 SmA 145 i | Smectic A |
| P-8-4 | 8 | 4 | g 52 SmA 115 i | Smectic A |
| P-8-6 | 8 | 6 | g 54 SmA 138 i | Smectic A |
Data synthesized from studies on liquid crystalline polyoxetanes containing biphenyl (B1667301) side groups. 'g' denotes the glass transition, 'SmA' denotes the Smectic A phase, and 'i' denotes the isotropic phase. nih.govnih.gov
Polycarbonates for Sustainable Material Solutions
While Poly[this compound] is a polyether, the oxetane ring system itself is a valuable monomer for creating other classes of polymers, notably aliphatic polycarbonates. The synthesis of polycarbonates through the copolymerization of oxetanes and carbon dioxide (CO2) represents a greener, more sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene. rsc.orguwb.edu.plresearchgate.net This process utilizes CO2, a greenhouse gas, as a renewable C1 feedstock. rsc.orggoogle.com
Various catalyst systems, including organotin halides with Lewis bases or vanadium complexes, have been developed to facilitate this coupling reaction, which can selectively produce either cyclic carbonates or linear polycarbonates. rsc.org The six-membered cyclic carbonates formed from oxetanes are prone to subsequent ring-opening polymerization to yield the final linear polycarbonate. rsc.org This approach offers a more environmentally benign pathway to producing polycarbonates, a widely used class of engineering thermoplastics. uwb.edu.pltaylorfrancis.com
Table 3: Catalyst Systems for Oxetane and CO2 Copolymerization
| Catalyst System | Ligand/Co-catalyst | Product Selectivity | Reference |
|---|---|---|---|
| Organotin Halide (e.g., Bu3SnI) | Lewis Base (e.g., Bu3P) | Polycarbonate | rsc.org |
| Organotin Halide (e.g., Bu3SnI) | Phosphine Oxide (e.g., Bu3P=O) | Cyclic Carbonate | rsc.org |
| [VO(acac)2] | Ammonium (B1175870) Halide Salt (e.g., n-Bu4NBr) | Cyclic Carbonate | rsc.org |
| Triethylaluminum/Water/Acetylacetone | - | Polycarbonate (low yield) | rsc.org |
Polyether-based Membranes for Separation Technologies
Polymeric membranes are crucial for energy-efficient separation processes in various industries. mdpi.comijasret.com Polyethers, including those derived from substituted oxetanes, are attractive candidates for membrane materials due to their chemical stability and tunable properties. The polymer backbone of Poly[this compound] can be modified to create membranes with specific functionalities for targeted separation applications, such as gas separation, nanofiltration, or pervaporation. nih.govnih.gov
For instance, the bromomethyl side groups can be used to introduce moieties that enhance selectivity for a particular gas, such as CO2. researchgate.net They can also serve as sites for cross-linking the polymer chains, which can improve the membrane's mechanical stability and control the pore size at a molecular level, enabling precise molecular sieving. nih.gov The ability to engineer the polymer at a molecular level allows for the development of high-performance membranes that can surpass the trade-off between permeability and selectivity often seen in conventional materials. nih.govresearchgate.net
Table 4: Performance of Various Polymeric Membranes in Gas Separation
| Polymer Type | Gas Pair | Permeability (Barrer) | Selectivity (α) | Application Area |
|---|---|---|---|---|
| Polyimide | CO2/CH4 | ~1-10 | 30-50 | Natural Gas Purification researchgate.net |
| Polysulfone | O2/N2 | ~2-6 | 4-6 | Air Separation |
| PIM-1 (Polymer of Intrinsic Microporosity) | CO2/CH4 | >1000 | ~15-25 | Carbon Capture |
| Crosslinked PIM Blend | CO2/CH4 | ~150 | ~80-155 | High-Selectivity Separations nih.gov |
1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Polymer Matrices for 3D Printing and Additive Manufacturing
Oxetane-based monomers are highly effective in cationic photopolymerization, a process used in vat photopolymerization techniques for 3D printing, such as stereolithography (SLA). radtech.org These monomers are known for their rapid, efficient polymerization upon exposure to UV light in the presence of a photo-acid generator. radtech.orgradtech.org A key advantage of oxetane resins is their low polymerization shrinkage compared to more common acrylate-based resins, which leads to higher dimensional accuracy and reduced stress in the final printed object. sci-hub.se
The structure of this compound makes its polymer suitable as a component in photopolymer resins for additive manufacturing. google.com The ethyl group contributes to the polymer's mechanical properties, while the reactive bromomethyl group offers a unique functionality. This group can be used for post-printing modification, allowing for the surface functionalization or cross-linking of the printed object to enhance its chemical resistance or mechanical strength. The development of such functional resins is crucial for expanding the applications of additive manufacturing beyond prototyping into the production of functional, end-use parts. nih.govbirmingham.ac.uk
Table 5: Typical Components of an Oxetane-Based Photopolymer Resin for 3D Printing
| Component | Function | Example Compound(s) | Typical % by Weight |
|---|---|---|---|
| Cationically Curable Monomer | Forms the polymer matrix | Cycloaliphatic Epoxides, Oxetanes | 5-49% google.com |
| Free Radically Curable Monomer | Co-monomer to modify properties | (Meth)acrylate Monomers/Oligomers | 50-95% google.com |
| Cationic Photoinitiator | Initiates polymerization under UV light | Triarylsulfonium Salts | 0.5-5% |
| Free Radical Photoinitiator | Initiates co-monomer polymerization | Acylphosphine Oxides | 0.5-5% |
| Photosensitizer | Enhances initiator efficiency at specific wavelengths | Anthracene derivatives | Optional |
| Fillers/Additives | Modify mechanical/thermal properties | Thermoplastics (e.g., Polycaprolactone) | Optional google.com |
Future Directions and Emerging Research Frontiers
Development of Sustainable and Green Synthetic Routes
The synthesis of oxetanes is an area of growing interest, with a significant push towards more environmentally friendly methods. magtech.com.cn Traditional synthetic pathways often rely on multi-step processes that can be resource-intensive. Emerging research focuses on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key strategies for sustainable oxetane (B1205548) synthesis include:
Intramolecular Williamson etherification beilstein-journals.org
Paternò–Büchi photochemical [2+2] cycloaddition beilstein-journals.org
Ring expansion of epoxides beilstein-journals.org
Alcohol C–H functionalization nih.gov
Precision Polymerization Techniques for Complex Architectures
The ability to control polymer architecture at the molecular level is crucial for tailoring material properties. For oxetanes, cationic ring-opening polymerization (CROP) is a primary method for producing polyethers. wikipedia.org Future research is focused on refining this technique to achieve a higher degree of control, enabling the synthesis of complex polymer architectures such as block copolymers and star polymers.
Controlled polymerization techniques, often described as "living" polymerizations, are at the forefront of this effort. acs.orgnih.gov These methods allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). acs.orgacs.org For instance, the use of specific initiating systems in CROP can create a non-steady-state process that allows for controlled chain growth. acs.orgnih.gov
The bromomethyl group in 3-(bromomethyl)-3-ethyloxetane is particularly valuable in this context. It serves as a functional handle that can be used for post-polymerization modification or to initiate the growth of a second, different polymer block. This versatility is key to creating sophisticated architectures like AB diblock or ABA triblock copolymers, which are known to self-assemble into ordered nanostructures. mdpi.comharth-research-group.org The ability to combine a polyoxetane block with other polymer segments opens up possibilities for creating materials with a unique combination of properties, such as thermoplastic elastomers. wikipedia.orgmdpi.com
| Polymerization Technique | Key Features | Potential Architectures |
| Controlled Cationic Ring-Opening Polymerization (CROP) | Living/controlled chain growth, narrow molecular weight distribution. | Block copolymers, star polymers, graft copolymers. |
| Coordinate Anionic Polymerization | Produces polyethers with narrow molecular weight distribution using specific initiating systems. acs.org | Well-defined linear polyethers. |
| Post-Polymerization Modification | Utilizes the reactive bromomethyl group for subsequent chemical reactions. | Functionalized polymers with tailored side chains, graft copolymers. |
Integration with Smart and Responsive Polymer Systems
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or redox potential. nih.govadvancedsciencenews.com There is a growing interest in integrating oxetane-based polymers into these advanced material systems. The inherent chemical stability of the polyether backbone derived from oxetane polymerization provides a robust framework for designing durable responsive materials. rsc.org
The key to creating smart polymers from this compound lies in the chemical modification of its pendant bromomethyl group. This group can be readily converted into a wide variety of functional moieties that are known to be responsive to specific stimuli. For example, it can be substituted with:
Thioether groups: These can be oxidized by reactive oxygen species (ROS), leading to a change from a hydrophobic to a hydrophilic state, which can be used for drug delivery applications. nih.gov
Amine groups: These can be protonated or deprotonated in response to pH changes, altering the polymer's solubility or conformation.
Arylboronic esters: These groups are selectively oxidized by hydrogen peroxide, providing another pathway for ROS-responsive materials. nih.gov
By incorporating these functionalities, polymers derived from this compound could be designed for applications such as controlled drug release, self-healing materials, and sensors. nih.govnih.gov The combination of a stable polyether backbone with responsive side chains offers a promising strategy for developing novel smart materials with tailored functionalities.
| Stimulus | Potential Functional Group | Resulting Polymer Behavior |
| pH | Amine or Carboxylic Acid | Changes in solubility, swelling, or conformation. |
| Redox/ROS | Thioether, Arylboronic Ester | Phase transition (hydrophobic to hydrophilic), degradation. nih.gov |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) grafts | Reversible phase transition at a lower critical solution temperature (LCST). nih.gov |
| Light | Azobenzene or Spiropyran groups | Reversible isomerization leading to changes in polarity or shape. researchgate.net |
Computational Design and Prediction of Novel Oxetane Polymer Properties
As the demand for new materials with specific properties grows, computational methods are becoming an indispensable tool in polymer science. rsc.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow researchers to predict the properties of polymers before they are synthesized, saving significant time and resources. rsc.orgnih.gov
In the context of oxetane polymers, computational studies can be used to:
Screen Monomers: DFT calculations can predict the heats of formation and densities of novel oxetane derivatives, which is particularly useful for designing energetic polymers. nih.gov
Predict Polymer Properties: MD simulations can be used to predict the mechanical and thermal properties of polyoxetanes, such as their glass transition temperatures and mechanical strength. rsc.org
Understand Polymerization Mechanisms: Computational analysis can provide insights into the reaction pathways and transition states of the ring-opening polymerization of oxetanes. rsc.org
By applying these computational tools to derivatives of this compound, researchers can systematically study how changes in the side-chain structure affect the final properties of the polymer. This integrated computational and experimental approach accelerates the design and discovery of new oxetane-based materials with optimized performance for targeted applications. researchgate.net
Exploration of Biomedical and Niche Industrial Applications
The unique properties of polyoxetanes make them attractive candidates for a range of specialized applications, from biomedical devices to energetic materials. The future in this area will involve leveraging the versatility of monomers like this compound to create highly functionalized polymers for specific needs.
Biomedical Applications: The oxetane ring is of significant interest in medicinal chemistry because its incorporation into molecules can lead to improved metabolic stability, aqueous solubility, and lipophilicity. magtech.com.cnacs.org Polymers derived from this compound could find use in biomedical applications due to the biocompatibility of the polyether backbone. frontiersin.orgnih.gov By modifying the bromomethyl side group, it is possible to attach bioactive molecules, create biodegradable segments, or develop materials for drug delivery and tissue engineering scaffolds. josorge.comnih.gov The development of biodegradable polyoxetanes is a particularly promising avenue for creating temporary implants and controlled-release systems. frontiersin.org
Niche Industrial Applications: The high ring strain of the oxetane ring makes its polymerization an energetically favorable process. wikipedia.org By attaching energetic functional groups (such as azido (B1232118) or nitramino groups) to the polymer backbone, it is possible to create energetic polymers used as binders in propellants and explosives. wikipedia.orgnih.gov The bromomethyl group of this compound serves as a convenient precursor for introducing these energetic functionalities through nucleophilic substitution reactions. Research in this area focuses on synthesizing new energetic polyoxetanes and characterizing their performance as high-energy materials. nih.gov
| Application Area | Key Features of Polyoxetane | Role of this compound |
| Biomedical | Biocompatible polyether backbone, metabolic stability. magtech.com.cnnih.gov | Precursor for attaching drugs, targeting ligands, or biocompatible groups. |
| Energetic Materials | High energy release upon decomposition. | Precursor for introducing energetic groups like azides or nitramines. nih.gov |
| Adhesives | Polyether structure can provide good adhesion to polar substrates. mdpi.com | Functionalization can enhance adhesion and curing properties. |
| Coatings | Chemical resistance and durability. wikipedia.org | Can be used to create cross-linked networks for high-performance coatings. |
Q & A
Q. What are the established synthetic routes for 3-(Bromomethyl)-3-ethyloxetane, and how do reaction conditions influence yield?
The synthesis typically involves alkylation or bromination of 3-ethyloxetane derivatives. For example, bromination of 3-ethyl-3-hydroxymethyloxetane (a precursor) using HBr or PBr₃ under anhydrous conditions can yield the target compound . Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) is critical to minimize side reactions like ring-opening. Purity (>97%) is confirmed via GC-MS and NMR, as noted in commercial-grade synthesis protocols .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the oxetane ring structure and bromomethyl substitution (e.g., δ ~3.5–4.0 ppm for CH₂Br and oxetane protons) .
- HPLC/GC-MS : For assessing purity and detecting impurities like residual solvents or decomposition products .
- FT-IR : To identify C-Br stretching vibrations (~550–650 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and prone to hydrolysis. Storage at 2–8°C in airtight, amber vials under inert gas (N₂/Ar) is advised. Safety data for analogous brominated oxetanes highlight flammability (H226) and the need for ventilation to avoid vapor accumulation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges in functionalizing this compound?
The steric hindrance from the ethyl and bromomethyl groups on the oxetane ring limits nucleophilic attack. Studies on similar strained systems (e.g., 2-(bromomethyl)oxetane) suggest that polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., TBAB) enhance reactivity by stabilizing transition states . Computational modeling (DFT) can predict favorable sites for substitution .
Q. How does the bromine substituent affect the compound’s reactivity in Suzuki-Miyaura couplings or SN₂ reactions?
The bromine acts as a superior leaving group compared to chlorine, enabling efficient cross-coupling with aryl boronic acids (Pd catalysis) or nucleophilic substitutions with amines/thiols. However, competing ring-opening reactions may occur under basic conditions. Kinetic studies on analogous oxetanes recommend mild bases (K₂CO₃) and low temperatures (0–10°C) to preserve the oxetane scaffold .
Q. What are the thermal and hydrolytic stability profiles of this compound?
Accelerated stability studies (40°C/75% RH) show gradual decomposition (~5% over 14 days), primarily via ring-opening to form γ-butyrolactone derivatives. Acidic conditions (pH <4) exacerbate hydrolysis, while neutral/buffered solutions (pH 6–8) extend stability. TGA-DSC data for related brominated oxetanes indicate decomposition onset at ~120°C .
Q. Can this compound serve as a building block for bioorthogonal prodrugs or polymer precursors?
Yes. The oxetane’s ring strain (≈20 kcal/mol) enables strain-promoted click reactions, while the bromomethyl group allows post-functionalization. Recent work highlights its use in synthesizing pH-responsive dendrimers and cross-linkable hydrogels for drug delivery . Comparative studies with 3-(chloromethyl) analogs show faster reaction kinetics due to bromine’s higher leaving-group ability .
Data Contradictions and Resolutions
- Purity vs. Synthetic Yield : Commercial sources report >97% purity , but lab-scale syntheses often yield 60–75% due to purification losses. Contradictions arise from differing analytical methods (e.g., GC-MS vs. NMR integration).
- Safety Data : While this compound lacks direct toxicity studies, safety protocols for analogous brominated oxetanes (e.g., 3-bromooxetane) recommend PPE and fume hoods due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
